3-(Pentafluorosulfanyl)benzonitrile

説明

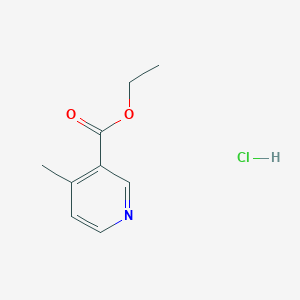

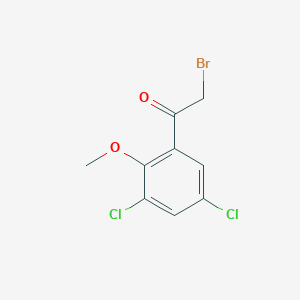

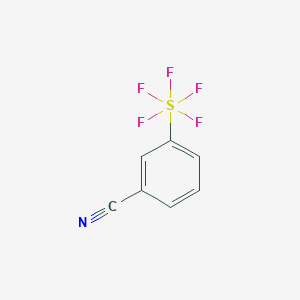

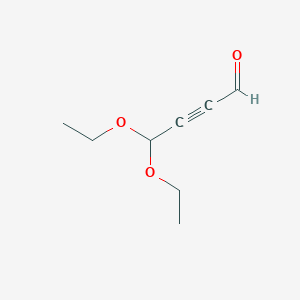

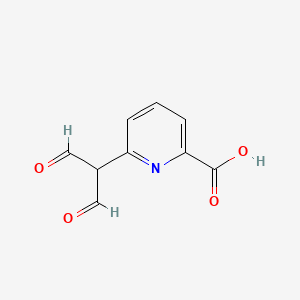

3-(Pentafluorosulfanyl)benzonitrile is a chemical compound with the CAS Number: 401892-82-8 . It has a molecular weight of 229.17 and its IUPAC name is 3-(pentafluoro-lambda~6~-sulfanyl)benzonitrile .

Molecular Structure Analysis

The molecular structure of 3-(Pentafluorosulfanyl)benzonitrile is represented by the linear formula: C7 H4 F5 N S . The InChI code for this compound is 1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H .科学的研究の応用

1. Synthesis of Phthalocyanines

- Summary of Application: The pentafluorosulfanyl (SF5) group is more electronegative, lipophilic, and sterically bulky relative to the well-explored trifluoromethyl (CF3) group. As such, the SF5 group could offer access to pharmaceuticals, agrochemicals, and optoelectronic materials with novel properties . In this context, the first synthesis of phthalocyanines (Pcs), a class of compounds used as dyes and with potential as photodynamic therapeutics, with a SF5 group directly attached on their peripheral positions is disclosed .

- Methods of Application/Experimental Procedures: The key for this work is the preparation of a series of SF5-containing phthalonitriles, which was beautifully regio-controlled by a stepwise cyanation via ortho-lithiation/iodination from commercially available pentafluorosulfanyl arenes . The macrocyclization of the SF5-containing phthalonitriles to SF5-substituted Pcs required harsh conditions .

- Results/Outcomes: The regiospecificity of the newly developed SF5-substituted Pcs observed by UV/Vis spectra and fluorescence quantum yields depend on the peripheral position of the SF5 group .

2. Preparation of (Pentafluorosulfanyl)benzenes

- Summary of Application: The pentafluorosulfanyl (SF5) group exhibits a number of remarkable properties such as high electronegativity, large dipole moment, significant steric hindrance, and good cell penetration . Organic compounds containing this group are widely exploited in agrochemical and pharmaceutical science as well as in new materials .

- Methods of Application/Experimental Procedures: Direct fluorination of ortho-, meta- and para-substituted aromatic thiols and disulfides using elemental fluorine afforded substituted (pentafluorosulfanyl)benzenes . This work represents the first study of the scope and limitation of direct fluorination for the synthesis of new SF5-containing building blocks .

- Results/Outcomes: Most of the calculated data are in very good agreement with experimental observations concerning the ortho-substituent effect on the reaction rates and yields .

3. Preparation of High-Value Building Blocks

- Summary of Application: The pentafluorosulfanyl (SF5) group exhibits a number of remarkable properties such as high electronegativity, large dipole moment, significant steric hindrance, and good cell penetration . Organic compounds containing this group are widely exploited in agrochemical and pharmaceutical science as well as in new materials .

- Methods of Application/Experimental Procedures: These products bear diverse substitutions such as ester, aldehyde, halogens, alcohol, nitrile and carboxylic acid and could be in the future used as high-value building blocks for the synthesis of various scaffolds .

- Results/Outcomes: The study represents the first step towards the synthesis of new SF5-containing building blocks .

4. Chemistry of Pentafluorosulfanyl Derivatives

- Summary of Application: The pentafluorosulfanyl (SF5) group is more electronegative, lipophilic and sterically bulky relative to the well-explored trifluoromethyl (CF3) group . As such, the SF5 group could offer access to pharmaceuticals, agrochemicals and optoelectronic materials with novel properties .

- Methods of Application/Experimental Procedures: The study explores the synthesis of pentafluorosulfanyl derivatives and related analogs .

- Results/Outcomes: The study provides a comprehensive overview of the chemistry of pentafluorosulfanyl derivatives and related analogs .

将来の方向性

特性

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTPAYUKMXEQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381324 | |

| Record name | SBB055149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluorosulfanyl)benzonitrile | |

CAS RN |

401892-82-8 | |

| Record name | SBB055149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide](/img/structure/B1596700.png)

![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)